4-Chloro-2,6-dimethylquinazoline
Overview
Description
4-Chloro-2,6-dimethylquinazoline is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dimethylquinazoline are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound.
Biological Activity
4-Chloro-2,6-dimethylquinazoline is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H8ClN
- Molecular Weight : 181.62 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2,4-disubstituted quinazolines against Leishmania species, demonstrating in vivo efficacy in murine models. Specifically, compounds similar to this compound reduced liver parasitemia significantly when administered intraperitoneally at doses of 15 mg/kg/day for five days .
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that certain quinazoline derivatives can induce cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities to this compound were tested against human cancer cell lines, revealing IC50 values in the low micromolar range. These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Quinazolines have been reported to interact with various receptors involved in cell signaling pathways, potentially modulating receptor-mediated effects .
- Oxidative Stress Induction : Some studies suggest that quinazolines may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- DNA Interaction : Similar compounds have shown the ability to bind covalently to DNA and proteins, which may contribute to their cytotoxic effects .
Toxicological Profile
The toxicological assessment of this compound indicates potential hazards associated with its use:
- Acute Toxicity : The compound is classified as harmful if swallowed and causes skin irritation .
- Genotoxicity : Studies on related compounds suggest that they may exhibit genotoxic effects, raising concerns about their long-term safety in therapeutic applications .
Case Studies and Research Findings
Several case studies have focused on the biological activity of quinazolines:
- Antileishmanial Efficacy : In a murine model study, specific quinazoline derivatives demonstrated a reduction in liver parasitemia by up to 24%, indicating their potential as antileishmanial agents .
- Cytotoxicity in Cancer Research : A series of experiments showed that quinazolines could reduce viability in various cancer cell lines by inducing apoptosis and disrupting the cell cycle .
Properties
IUPAC Name |
4-chloro-2,6-dimethylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJIMWVOELGXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856978 | |
Record name | 4-Chloro-2,6-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429782-21-7 | |
Record name | 4-Chloro-2,6-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.